

# Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide

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## Compound of Interest

Compound Name: 1H-Indazole-7-sulfonamide

Cat. No.: B061884

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## Introduction

**1H-Indazole-7-sulfonamide** is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a well-established pharmacophore found in numerous biologically active molecules, while the sulfonamide group is a key functional group in a wide range of therapeutic agents. Accurate and robust analytical methods are crucial for the characterization, purity assessment, and quality control of **1H-Indazole-7-sulfonamide** during research, development, and manufacturing processes.

These application notes provide detailed protocols for the analytical characterization of **1H-Indazole-7-sulfonamide** using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis.

## Analytical Techniques and Protocols

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of **1H-Indazole-7-sulfonamide** and quantifying any related impurities. A reverse-phase HPLC method is outlined below.



## Experimental Protocol: HPLC Purity Analysis

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[\[1\]](#)
- Mobile Phase:
  - A: 0.1% Formic acid in Water
  - B: Acetonitrile
- Gradient Elution:

Time (min)	% A	% B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5

| 30.0 | 95 | 5 |

- Flow Rate: 1.0 mL/min.[\[1\]](#)
- Column Temperature: 25 °C.[\[1\]](#)
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Prepare a 1 mg/mL solution of **1H-Indazole-7-sulfonamide** in a 1:1 mixture of acetonitrile and water.

Expected Data:



The retention time for **1H-Indazole-7-sulfonamide** will depend on the specific HPLC system and column used. However, based on its structure, it is expected to be a well-retained peak. The purity is calculated based on the area percentage of the main peak.

Compound	Expected Retention Time (min)	Purity (%)
1H-Indazole-7-sulfonamide	~12.5	>98

#### Workflow for HPLC Analysis



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Caption: Workflow for HPLC purity analysis of **1H-Indazole-7-sulfonamide**.

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific method for confirming the identity of **1H-Indazole-7-sulfonamide** by determining its molecular weight.

#### Experimental Protocol: LC-MS Identity Confirmation

- Instrumentation: An HPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
- LC Conditions: Same as the HPLC method described above.
- Mass Spectrometer:



- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 100-500.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.

#### Expected Data:

The molecular formula of **1H-Indazole-7-sulfonamide** is  $C_7H_7N_3O_2S$ , with a monoisotopic mass of 197.03 g/mol. In positive ESI mode, the expected ion would be the protonated molecule  $[M+H]^+$ .

Compound	Molecular Formula	Calculated Monoisotopic Mass (Da)	Observed Ion $[M+H]^+$ (m/z)
1H-Indazole-7-sulfonamide	$C_7H_7N_3O_2S$	197.0259	198.0332

#### Workflow for LC-MS Analysis



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Caption: Workflow for LC-MS identity confirmation of **1H-Indazole-7-sulfonamide**.



## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

### Experimental Protocol: NMR Analysis

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Solvent: Dimethyl sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ).
- Sample Concentration: 5-10 mg/mL.
- Experiments:
  - $^1\text{H}$  NMR
  - $^{13}\text{C}$  NMR
  - 2D NMR experiments (COSY, HSQC, HMBC) for full assignment.

### Expected Spectral Data:

The chemical shifts are referenced to the residual solvent peak (DMSO- $\text{d}_6$  at  $\delta$  2.50 for  $^1\text{H}$  and  $\delta$  39.52 for  $^{13}\text{C}$ ). The expected chemical shifts are based on the analysis of structurally similar indazole-sulfonamide compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

$^1\text{H}$  NMR (400 MHz, DMSO- $\text{d}_6$ )



Proton	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
NH (indazole)	~13.5	br s	-
H-3	~8.2	s	-
H-4	~7.9	d	~8.0
H-5	~7.2	t	~8.0
H-6	~7.7	d	~8.0

| SO<sub>2</sub>NH<sub>2</sub> | ~7.5 | s | - |

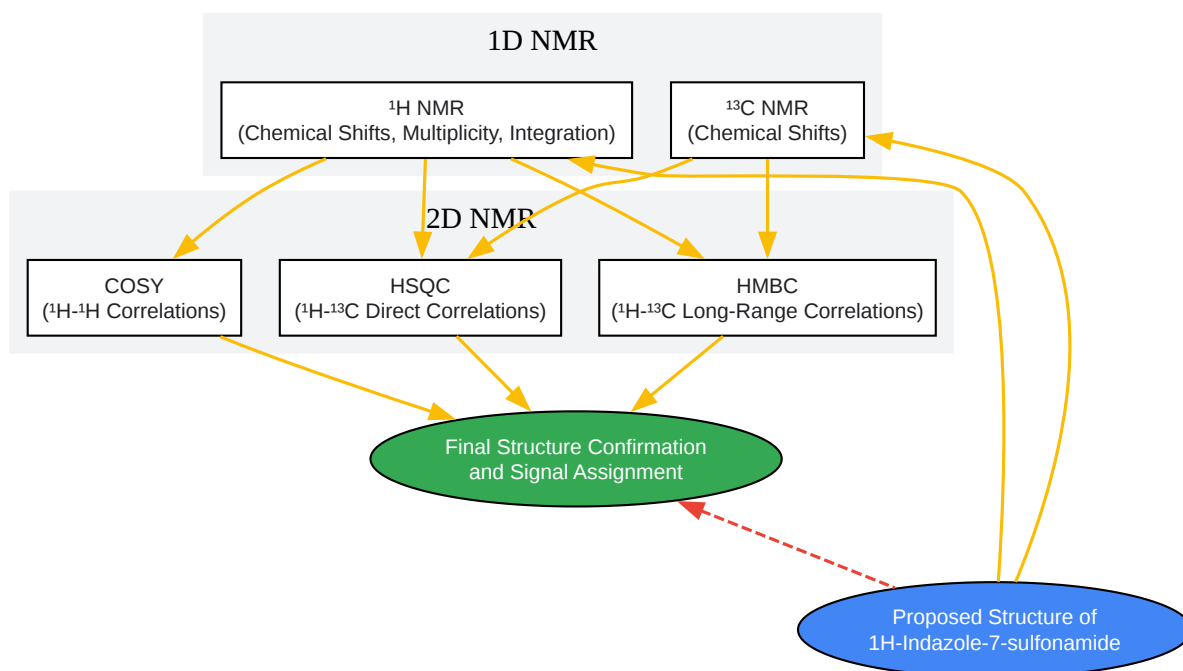
<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
C-3	~135
C-3a	~125
C-4	~120
C-5	~122
C-6	~128
C-7	~140

| C-7a | ~142 |

Logical Relationship for NMR Signal Assignment





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Caption: Logical workflow for the structural elucidation of **1H-Indazole-7-sulfonamide** using NMR.

## Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound, which is used to confirm the empirical formula.

### Experimental Protocol: Elemental Analysis

- Instrumentation: A CHNS elemental analyzer.
- Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-temperature furnace. The resulting gases ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ,  $\text{N}_2$ , and  $\text{SO}_2$ ) are separated and quantified by a thermal conductivity detector.



Expected Data:

For the molecular formula  $C_7H_7N_3O_2S$  (MW: 197.22 g/mol ).

Element	Theoretical (%)	Found (%)
Carbon (C)	42.63	42.6 ± 0.4
Hydrogen (H)	3.58	3.6 ± 0.4
Nitrogen (N)	21.31	21.3 ± 0.4
Sulfur (S)	16.26	16.3 ± 0.4

## Summary of Analytical Data

The following table summarizes the expected analytical data for the characterization of **1H-Indazole-7-sulfonamide**.

Analytical Technique	Parameter	Expected Value
HPLC	Purity	>98%
Retention Time	~12.5 min (under specified conditions)	
LC-MS	Molecular Ion $[M+H]^+$	m/z 198.0332
$^1H$ NMR	Chemical Shifts ( $\delta$ , ppm)	See detailed table above
$^{13}C$ NMR	Chemical Shifts ( $\delta$ , ppm)	See detailed table above
Elemental Analysis	%C, %H, %N, %S	Conforms to theoretical values ± 0.4%

## Conclusion

The analytical methods and protocols described in these application notes provide a comprehensive framework for the characterization of **1H-Indazole-7-sulfonamide**. The combination of chromatographic and spectroscopic techniques ensures the accurate



determination of purity, confirmation of identity, and elucidation of the chemical structure, which are essential for quality control in research and drug development.

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